

In Vitro Characterization of D-Ala-Gly-Phe-Met-NH₂: A Technical Guide

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Compound of Interest

Compound Name: D-Ala-Gly-Phe-Met-NH₂

Cat. No.: B12404365

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Introduction

D-Ala-Gly-Phe-Met-NH₂, also known by its synonym [D-Ala²]-Met-Enkephalinamide, is a synthetic opioid peptide. As an analog of the endogenous enkephalins, it has been investigated for its interaction with opioid receptors and its resulting biological activities. This document provides a comprehensive technical guide to the in vitro characterization of this peptide, outlining key experimental protocols and data presentation formats relevant to its study. While specific quantitative binding and functional data for **D-Ala-Gly-Phe-Met-NH₂** are not readily available in the public domain, this guide presents the established methodologies for characterizing such opioid peptides.

Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₂₈ H ₃₈ N ₆ O ₆ S	PubChem
Molecular Weight	586.7 g/mol	PubChem
Sequence	Tyr-D-Ala-Gly-Phe-Met-NH ₂	---
Synonyms	[D-Ala ²]-Met-Enkephalinamide, DAMA	---

Receptor Binding Profile

The primary targets for **D-Ala-Gly-Phe-Met-NH₂** are the opioid receptors, a family of G-protein coupled receptors (GPCRs). The binding affinity of the peptide for the three main opioid receptor subtypes—mu (μ), delta (δ), and kappa (κ)—is a critical determinant of its pharmacological profile. While some reports suggest it is a potent delta-opioid receptor agonist, other evidence points towards it being a non-selective opioid agonist with high affinity for a common mu-delta binding site.^[1]

Quantitative Binding Affinity Data

Specific experimentally determined binding affinities (K_i or IC_{50}) for **D-Ala-Gly-Phe-Met-NH₂** at the mu, delta, and kappa opioid receptors were not available in the reviewed literature. The following table provides a template for presenting such data once obtained.

Receptor Subtype	Radioligand	K_i (nM)	IC_{50} (nM)	Hill Slope
Mu (μ)	[³ H]DAMGO	Data not available	Data not available	Data not available
Delta (δ)	[³ H]DPDPE	Data not available	Data not available	Data not available
Kappa (κ)	[³ H]U-69,593	Data not available	Data not available	Data not available

Functional Activity

The functional activity of **D-Ala-Gly-Phe-Met-NH₂** is assessed through assays that measure the downstream consequences of receptor binding and activation. As an opioid receptor agonist, it is expected to activate inhibitory G-proteins (G_i/G_o), leading to the inhibition of adenylyl cyclase and a decrease in intracellular cyclic AMP (cAMP) levels, as well as stimulating the binding of GTPyS to G-proteins.

Quantitative Functional Activity Data

Specific experimentally determined functional potencies (EC50) and efficacies (Emax) for **D-Ala-Gly-Phe-Met-NH2** were not available in the reviewed literature. The following tables provide a template for presenting such data.

[³⁵S]GTPγS Binding Assay

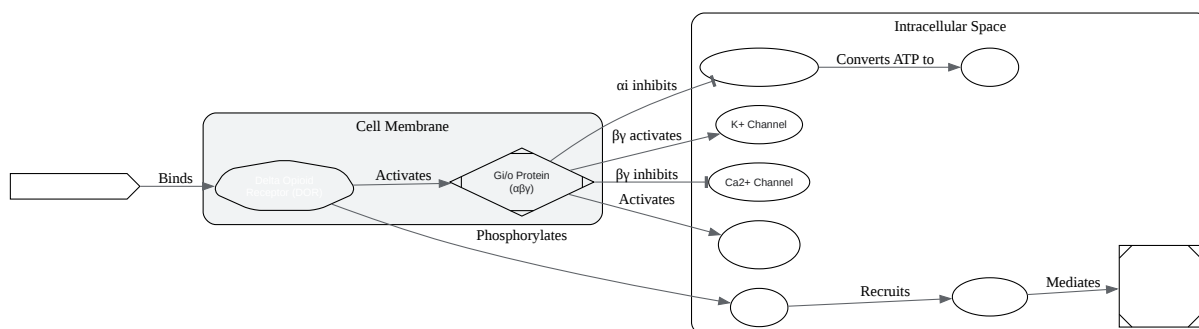
Receptor Subtype	EC50 (nM)	Emax (% of standard agonist)
Mu (μ)	Data not available	Data not available
Delta (δ)	Data not available	Data not available
Kappa (κ)	Data not available	Data not available

cAMP Inhibition Assay

Receptor Subtype	IC50 (nM)	Imax (% inhibition of forskolin-stimulated cAMP)
Mu (μ)	Data not available	Data not available
Delta (δ)	Data not available	Data not available
Kappa (κ)	Data not available	Data not available

Signaling Pathways

Activation of delta-opioid receptors by an agonist like **D-Ala-Gly-Phe-Met-NH2** initiates a cascade of intracellular signaling events. The canonical pathway involves the dissociation of the Gi/Go protein subunits, leading to downstream effects.



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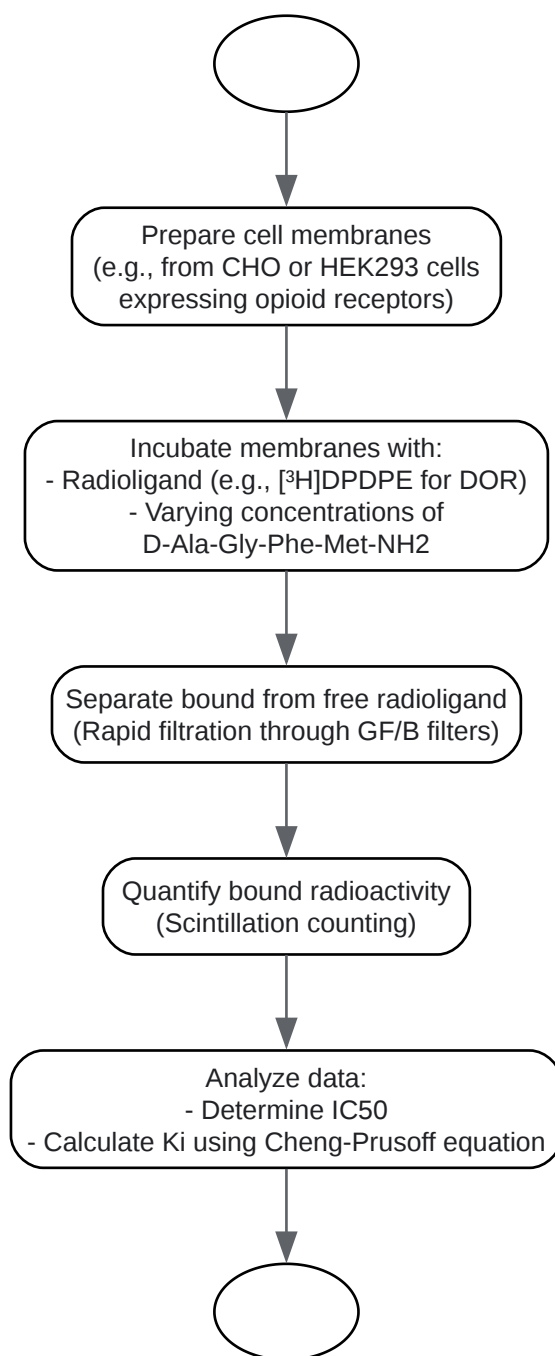
Delta-Opioid Receptor Signaling Pathway

Experimental Protocols

Detailed methodologies are crucial for the accurate in vitro characterization of **D-Ala-Gly-Phe-Met-NH₂**. The following are representative protocols for key assays.

Radioligand Binding Assay

This assay quantifies the affinity of **D-Ala-Gly-Phe-Met-NH₂** for opioid receptors by measuring its ability to compete with a radiolabeled ligand.



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Radioligand Binding Assay Workflow

Protocol Details:

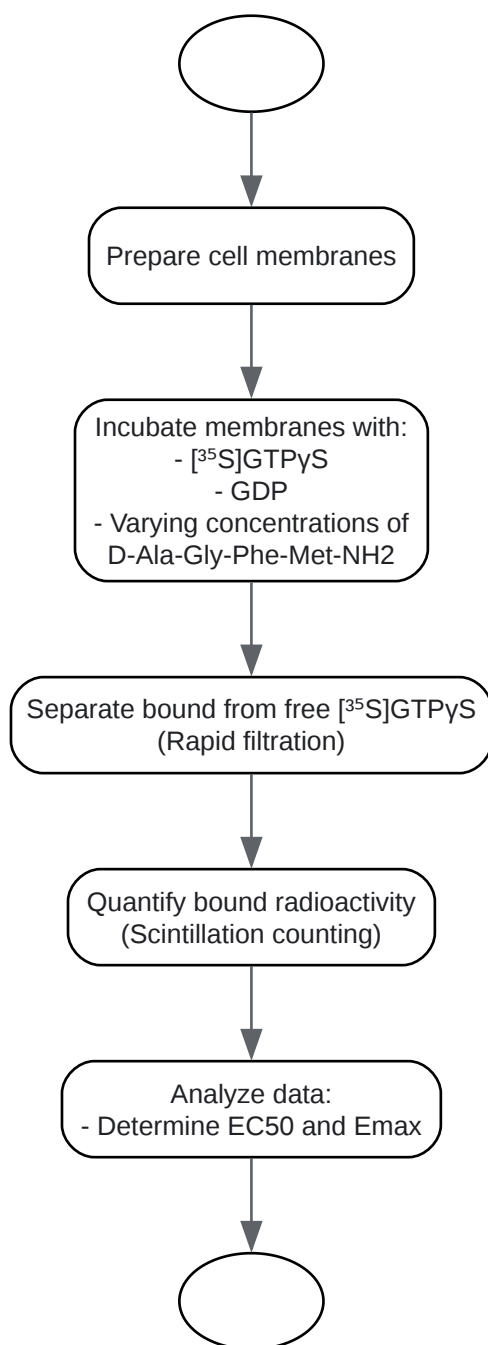
- Membrane Preparation:

- Homogenize cells expressing the opioid receptor of interest (e.g., CHO-hDOR) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).
- Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
- Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.
- Wash the membrane pellet with fresh buffer and resuspend to a final protein concentration of 1-2 mg/mL.
- Binding Reaction:
 - In a 96-well plate, combine:
 - Cell membranes (10-20 µg of protein).
 - Radioligand at a concentration near its K_d (e.g., 1 nM [³H]DPDPE for delta receptors).
 - A range of concentrations of **D-Ala-Gly-Phe-Met-NH₂** (e.g., 10⁻¹¹ to 10⁻⁵ M).
 - Assay buffer (50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4) to a final volume of 200 µL.
 - Incubate at room temperature for 60-90 minutes.
- Filtration and Quantification:
 - Rapidly filter the reaction mixture through glass fiber filters (e.g., Whatman GF/B) using a cell harvester.
 - Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
 - Place the filters in scintillation vials with scintillation cocktail and quantify the radioactivity using a liquid scintillation counter.
- Data Analysis:
 - Non-specific binding is determined in the presence of a high concentration of a non-labeled standard ligand (e.g., 10 µM naloxone).

- Specific binding is calculated by subtracting non-specific binding from total binding.
- Plot the percentage of specific binding against the log concentration of **D-Ala-Gly-Phe-Met-NH₂** and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.
- Calculate the K_i value using the Cheng-Prusoff equation: $K_i = IC_{50} / (1 + [L]/K_d)$, where [L] is the concentration of the radioligand and K_d is its dissociation constant.

[³⁵S]GTPγS Functional Assay

This assay measures the activation of G-proteins, an early step in the signaling cascade, by quantifying the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS.



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[35S]GTPyS Binding Assay Workflow

Protocol Details:

- Membrane Preparation: Prepare cell membranes as described for the radioligand binding assay.

- Assay Reaction:
 - In a 96-well plate, combine:
 - Cell membranes (10-20 µg of protein).
 - Assay buffer (50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, pH 7.4).
 - GDP (e.g., 10 µM) to ensure G-proteins are in their inactive state.
 - [³⁵S]GTPγS (e.g., 0.1 nM).
 - A range of concentrations of **D-Ala-Gly-Phe-Met-NH₂**.
 - Incubate at 30°C for 60 minutes.
- Filtration and Quantification:
 - Terminate the reaction by rapid filtration through glass fiber filters.
 - Wash the filters with ice-cold buffer.
 - Quantify the bound [³⁵S]GTPγS using a scintillation counter.
- Data Analysis:
 - Basal binding is determined in the absence of the agonist.
 - Plot the stimulated binding (above basal) against the log concentration of **D-Ala-Gly-Phe-Met-NH₂** and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (potency) and E_{max} (efficacy).

Conclusion

The in vitro characterization of **D-Ala-Gly-Phe-Met-NH₂** relies on a systematic evaluation of its binding affinity and functional activity at the different opioid receptor subtypes. The protocols and data presentation formats outlined in this guide provide a robust framework for these investigations. While specific quantitative data for this peptide remain to be fully elucidated in

publicly accessible literature, the methodologies described herein are the standard for generating the critical information required by researchers and drug development professionals in the field of opioid pharmacology.

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References

- 1. Photoreactive enkephalin analogue: [D-Ala2, p-N3-Phe4-Met5]-enkephalin. Synthesis, purification by high performance liquid chromatography and characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
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